![molecular formula C14H18O5 B14180392 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene CAS No. 864670-90-6](/img/structure/B14180392.png)
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes an ethynyl group, multiple methoxy groups, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the introduction of the ethynyl group through a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynyl-1,4-dimethoxybenzene
- 1,4-Dimethoxy-2-ethynylbenzene
- 3-(2-Methoxyethoxy)methoxybenzene
Uniqueness
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of multiple functional groups that confer distinct chemical properties. The combination of an ethynyl group with multiple methoxy groups and a benzene ring makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
864670-90-6 |
|---|---|
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-ethynyl-1,4-dimethoxy-3-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O5/c1-5-11-12(16-3)6-7-13(17-4)14(11)19-10-18-9-8-15-2/h1,6-7H,8-10H2,2-4H3 |
Clé InChI |
CSFVFBXQCCZSSG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=C(C=CC(=C1C#C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


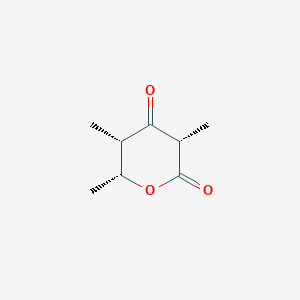
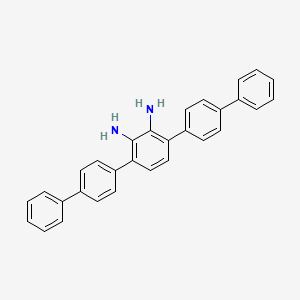

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)


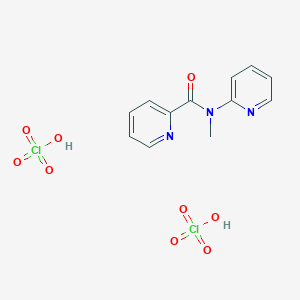
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
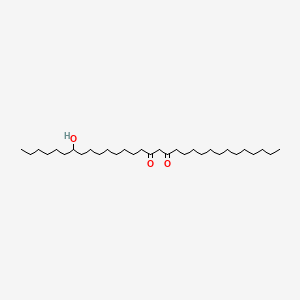
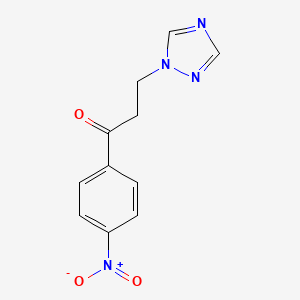
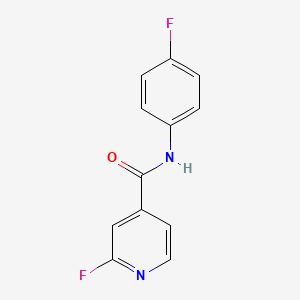
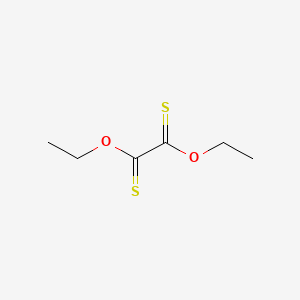
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
